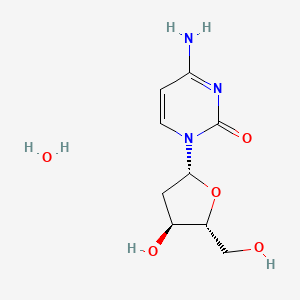

2'-Deoxycytidine hydrate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBGOHZLZCFWLH-OERIEOFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369129 | |

| Record name | 2'-Deoxycytidine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56322743 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

652157-52-3 | |

| Record name | 2'-Deoxycytidine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cornerstone of DNA Synthesis: A Technical Guide to the Role of 2'-Deoxycytidine Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical role of 2'-deoxycytidine (B1670253) and its hydrated form in the intricate process of DNA synthesis. As a fundamental building block of deoxyribonucleic acid, understanding the metabolic pathways, enzymatic kinetics, and experimental methodologies associated with 2'-deoxycytidine is paramount for advancements in molecular biology, oncology, and antiviral therapies. This document provides a comprehensive overview of the core concepts, quantitative data, and detailed protocols relevant to the study of this essential deoxyribonucleoside.

Introduction: The Significance of 2'-Deoxycytidine in Cellular Proliferation

2'-Deoxycytidine is a pyrimidine (B1678525) deoxyribonucleoside, a fundamental component of DNA.[1] Its structure consists of a cytosine base attached to a deoxyribose sugar. Before it can be incorporated into a growing DNA strand by DNA polymerases, 2'-deoxycytidine must first be phosphorylated to its triphosphate form, deoxycytidine triphosphate (dCTP). This conversion process is a tightly regulated and indispensable aspect of cell proliferation and DNA repair.

In laboratory and research settings, 2'-deoxycytidine is often supplied as 2'-deoxycytidine hydrate (B1144303) or 2'-deoxycytidine hydrochloride.[2] These hydrated and salt forms are stable, crystalline solids that readily dissolve in aqueous solutions for use in cell culture and enzymatic assays. Once dissolved, the hydrate form is functionally identical to the anhydrous 2'-deoxycytidine, serving as a substrate for the same metabolic pathways.

Metabolic Pathways: From Nucleoside to DNA Precursor

The cellular pool of dCTP is maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway. The balance between these two pathways is crucial for maintaining genomic integrity and is a key area of investigation in cancer research and drug development.

The De Novo Synthesis Pathway

The de novo pathway constructs nucleotides from simpler precursor molecules. In this pathway, ribonucleotides are synthesized first, and then converted to deoxyribonucleotides. The key steps leading to dCTP are:

-

UTP to CTP Conversion: Uridine triphosphate (UTP) is converted to cytidine (B196190) triphosphate (CTP) by CTP synthetase.

-

Ribonucleotide Reduction: CTP is then reduced to deoxycytidine diphosphate (B83284) (dCDP) by the enzyme ribonucleotide reductase (RNR). This is a critical regulatory step in DNA synthesis.

-

Phosphorylation to dCTP: Finally, dCDP is phosphorylated to dCTP by a nucleoside diphosphate kinase.

The Salvage Pathway

The salvage pathway recycles pre-existing nucleosides and bases from the degradation of DNA and RNA, or from exogenous sources, to synthesize nucleotides.[3] This pathway is particularly important in cells that are not actively dividing or in tissues with limited de novo synthesis capacity. The key steps for 2'-deoxycytidine are:

-

Phosphorylation by Deoxycytidine Kinase (dCK): 2'-deoxycytidine is phosphorylated to deoxycytidine monophosphate (dCMP) by the enzyme deoxycytidine kinase (dCK).[4] This is the rate-limiting step in the salvage of 2'-deoxycytidine.[4]

-

Further Phosphorylation: dCMP is then sequentially phosphorylated to deoxycytidine diphosphate (dCDP) and finally to dCTP by other cellular kinases.

Catabolism of 2'-Deoxycytidine

Excess 2'-deoxycytidine can be catabolized to prevent the accumulation of potentially toxic levels of nucleotides. The primary catabolic enzyme is cytidine deaminase (CDA), which converts 2'-deoxycytidine to 2'-deoxyuridine.[5]

Quantitative Data: Enzymatic Kinetics

The efficiency and regulation of the enzymes involved in 2'-deoxycytidine metabolism are critical for maintaining a balanced dNTP pool for DNA synthesis. The following tables summarize key kinetic parameters for the human enzymes central to this process.

| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Notes |

| Deoxycytidine Kinase (dCK) | 2'-Deoxycytidine | ~1.4 | - | High affinity for the natural substrate.[6] Vmax data is often context-dependent and not consistently reported. |

| Cytidine Deaminase (CDA) | 2'-Deoxycytidine | 133 ± 15 | 110 ± 5 | Data for the K27/A70 variant of human CDA.[5] One unit is 1 µmole of substrate deaminated per minute.[5] |

| dCMP Deaminase (DCTD) | dCMP | - | - | Exhibits sigmoidal kinetics and is allosterically regulated by dCTP (activator) and dTTP (inhibitor).[7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to study the role of 2'-deoxycytidine in DNA synthesis.

Protocol for Measuring Deoxycytidine Kinase (dCK) Activity

This protocol is based on a luminescence-based assay that measures ATP consumption during the phosphorylation of 2'-deoxycytidine.

Materials:

-

HeLa cell lysate (or other source of dCK)

-

2'-Deoxycytidine (substrate)

-

ATP (phosphate donor)

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Luminase-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare a 2X solution of 2'-deoxycytidine in reaction buffer.

-

Prepare a 2X solution of ATP in reaction buffer.

-

Prepare the cell lysate containing dCK. The protein concentration should be determined.

-

-

Set up the Kinase Reaction:

-

In a 96-well plate, add 25 µL of the cell lysate.

-

To initiate the reaction, add 25 µL of the 2X substrate/ATP mixture.

-

Incubate at 37°C for a defined period (e.g., 30 minutes). Include a no-substrate control.

-

-

Stop the Reaction and Detect ATP:

-

Add 50 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescence reaction.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measure Luminescence:

-

Read the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

The decrease in luminescence in the presence of the substrate compared to the control is proportional to the dCK activity.

-

A standard curve with known ATP concentrations should be used to quantify the amount of ATP consumed.

-

Enzyme activity can be expressed as pmol of ATP consumed per minute per mg of protein.

-

Protocol for Monitoring 2'-Deoxycytidine Incorporation into DNA using 5-Ethynyl-2'-deoxycytidine (EdC)

This protocol utilizes "click chemistry" to detect newly synthesized DNA containing the alkyne-modified nucleoside, EdC.[8]

Materials:

-

Cells in culture

-

5-Ethynyl-2'-deoxycytidine (EdC)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click chemistry reaction cocktail:

-

Fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Buffer (e.g., Tris-HCl)

-

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Labeling:

-

Incubate the cells with EdC in their culture medium for the desired length of time (e.g., 1-24 hours). The optimal concentration of EdC should be determined empirically for the cell type, but is typically in the range of 10-50 µM.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with the fixative solution for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization buffer for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

-

Click Reaction:

-

Prepare the click chemistry reaction cocktail immediately before use.

-

Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells with PBS.

-

The cells are now ready for analysis by fluorescence microscopy or flow cytometry to detect the incorporated EdC.

-

Mandatory Visualizations

Signaling Pathways

The metabolic fate of 2'-deoxycytidine is intricately linked to the overall regulation of dNTP pools, which is essential for DNA replication and repair. The following diagram illustrates the key enzymatic steps in the de novo and salvage pathways for dCTP synthesis.

References

- 1. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cytidine deaminase - Wikipedia [en.wikipedia.org]

- 4. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]

- 5. Human cytidine deaminase: A biochemical characterization of its naturally occurring variants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Kinetic behaviour and allosteric regulation of human deoxycytidylate deaminase derived from leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

2'-Deoxycytidine Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Core Summary

2'-Deoxycytidine (B1670253), a fundamental building block of deoxyribonucleic acid (DNA), exists in a hydrated form that is crucial for various biological and therapeutic applications. This technical guide provides an in-depth overview of the structure, function, and analytical methodologies related to 2'-deoxycytidine hydrate (B1144303). It is intended for researchers, scientists, and professionals involved in drug development who are interested in the multifaceted roles of this nucleoside. The guide details its structural characteristics, its pivotal function in DNA synthesis and as a precursor for significant anticancer and antiviral agents, and provides comprehensive experimental protocols for its analysis.

Structure of 2'-Deoxycytidine Hydrate

2'-Deoxycytidine is a pyrimidine (B1678525) 2'-deoxyribonucleoside, which consists of a cytosine base attached to a deoxyribose sugar. The "2'-deoxy" designation indicates the absence of a hydroxyl group at the 2' position of the ribose ring, a key feature that distinguishes DNA from RNA. In its hydrated form, one or more water molecules are integrated into the crystal lattice structure of 2'-deoxycytidine. This hydration can influence the molecule's conformation and stability.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N₃O₄·H₂O | [1][2] |

| Molecular Weight | 245.24 g/mol | [1][2] |

| Melting Point | 209-211 °C | [2] |

| Appearance | White crystalline powder | [2] |

| Solubility | Soluble in water and DMSO | [2] |

Crystallographic Data of 2'-Deoxycytidine Hydrochloride (as a proxy for hydrate)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁ | |

| a | 6.561 Å | |

| b | 17.659 Å | |

| c | 5.125 Å | |

| β | 108.08° | |

| Volume | 563.9 ų | |

| Z | 2 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of 2'-deoxycytidine.

| Nucleus | Chemical Shift (ppm) in D₂O |

| ¹H | 7.87 (H6), 6.30 (H1'), 6.28 (H5), 4.47 (H3'), 4.06 (H4'), 3.85 (H5'a), 3.78 (H5'b), 2.42 (H2'a), 2.38 (H2'b) |

| ¹³C | 168.9, 160.1, 144.2, 98.9, 89.3, 88.8, 73.3, 64.1, 41.9 |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The exact mass of the anhydrous form is 227.091 g/mol . In mass spectra, the protonated molecule [M+H]⁺ is typically observed at m/z 228.

Function of 2'-Deoxycytidine

2'-Deoxycytidine plays a central role in cellular metabolism and is a cornerstone for the synthesis of DNA. Its functions extend to its use as a therapeutic agent and as a building block for potent drug analogs.

Role in DNA Synthesis and the Salvage Pathway

2'-Deoxycytidine is a precursor for the synthesis of deoxycytidine triphosphate (dCTP), one of the four deoxynucleoside triphosphates required for DNA replication and repair.[3] Cells can synthesize dCTP through two main pathways: the de novo pathway and the salvage pathway. The salvage pathway recycles pre-existing nucleosides like 2'-deoxycytidine, which is particularly important in cells that are not actively dividing or have a limited capacity for de novo synthesis.[4]

In the salvage pathway, 2'-deoxycytidine is first phosphorylated by deoxycytidine kinase (dCK) to deoxycytidine monophosphate (dCMP).[3] Subsequent phosphorylations by other kinases convert dCMP into deoxycytidine diphosphate (B83284) (dCDP) and finally to dCTP, which can then be incorporated into newly synthesized DNA strands by DNA polymerases.

Role in Anticancer and Antiviral Therapy

2'-Deoxycytidine serves as a scaffold for the synthesis of several clinically important nucleoside analogs used in the treatment of cancer and viral infections. These analogs mimic the natural nucleoside and can interfere with DNA synthesis or other cellular processes.

Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is a potent anticancer agent used to treat various solid tumors, including pancreatic, lung, breast, and ovarian cancers. It is a prodrug that is intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[5] dFdCTP competes with the natural dCTP for incorporation into DNA, leading to "masked chain termination" where after its incorporation, one additional nucleotide is added before DNA synthesis is halted. This prevents DNA repair mechanisms from excising the fraudulent nucleotide. Additionally, dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing deoxynucleotides, thereby depleting the pool of natural dNTPs and further enhancing the cytotoxic effect of gemcitabine.[5]

5-Aza-2'-deoxycytidine is a hypomethylating agent used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[6] After being incorporated into DNA, it covalently traps DNA methyltransferases (DNMTs), enzymes that are crucial for maintaining methylation patterns.[6] This leads to a reduction in DNA methylation, which can reactivate tumor suppressor genes that were silenced by hypermethylation, ultimately leading to cell cycle arrest and apoptosis.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2'-deoxycytidine and its analogs.

Synthesis and Crystallization of this compound (Representative Protocol)

Synthesis:

-

Starting Material: 2'-Deoxyuridine.

-

Conversion to 2'-Deoxycytidine: A common method involves the conversion of the uracil (B121893) base to a cytosine base. This can be achieved through a multi-step process involving protection of the hydroxyl groups of the deoxyribose, activation of the C4 position of the uracil ring (e.g., by triazolation), and subsequent amination.

-

Deprotection: Removal of the protecting groups from the deoxyribose moiety yields 2'-deoxycytidine.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Crystallization:

-

Solvent Selection: Prepare a saturated solution of purified 2'-deoxycytidine in a suitable solvent, typically water or an alcohol-water mixture.

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a dust-free environment. This can be achieved by covering the container with a perforated film.

-

Crystal Harvesting: Once crystals of sufficient size have formed, they are carefully harvested from the mother liquor and dried.

Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol describes the quantification of 2'-deoxycytidine in biological samples, such as cell culture media or digested DNA.

Sample Preparation (from cell culture):

-

Collect the cell culture medium.

-

Centrifuge to remove any cells or debris.

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) in a 1:3 ratio (sample:solvent).

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase for injection.

HPLC-MS/MS Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the transition of the parent ion (m/z 228) to a specific daughter ion (e.g., m/z 112, corresponding to the cytosine base).

Assessment of Anticancer Activity: MTT and Annexin V Assays

The following protocols are used to evaluate the cytotoxic and apoptotic effects of 2'-deoxycytidine analogs on cancer cells.

MTT Assay (Cell Viability):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of the 2'-deoxycytidine analog for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Annexin V Apoptosis Assay (Flow Cytometry):

-

Cell Treatment: Treat cells with the 2'-deoxycytidine analog as described for the MTT assay.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a molecule of profound importance in molecular biology and medicine. Its fundamental role as a DNA precursor is paralleled by its significance as a lead compound in the development of life-saving anticancer and antiviral drugs. A thorough understanding of its structure, function, and the experimental methodologies for its study is essential for researchers and professionals in the field. This guide provides a solid foundation of this knowledge, aiming to facilitate further research and innovation in the therapeutic applications of 2'-deoxycytidine and its analogs.

References

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. interchim.fr [interchim.fr]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

biological significance of 2'-deoxycytidine hydrate

An In-depth Technical Guide on the Core Biological Significance of 2'-Deoxycytidine (B1670253) Hydrate

Abstract

2'-Deoxycytidine, a fundamental pyrimidine (B1678525) deoxyribonucleoside, is an essential building block for the synthesis of deoxyribonucleic acid (DNA).[1][2] Beyond this primary role, its metabolic pathways and synthetic analogs are of profound significance in molecular biology and medicine. The phosphorylation of 2'-deoxycytidine by deoxycytidine kinase (dCK) is a rate-limiting step in the nucleoside salvage pathway, providing essential precursors for DNA replication and repair.[3] This pathway is critically exploited in pharmacology, where nucleoside analogs such as Gemcitabine (B846) and Decitabine, which require activation by dCK, serve as potent anticancer agents.[2][4][] These analogs function by terminating DNA chain elongation, inhibiting essential enzymes for DNA synthesis, or reversing epigenetic silencing of tumor suppressor genes.[6][7] Consequently, the expression and activity of dCK are key determinants of therapeutic efficacy and resistance.[8] Furthermore, 2'-deoxycytidine and its oxidized derivatives are implicated in DNA damage and repair mechanisms and are emerging as valuable biomarkers for cancer diagnosis and prognosis.[2][9] This guide provides a comprehensive overview of the biological roles of 2'-deoxycytidine, its metabolism, its central importance in the mechanism of major therapeutic agents, and its application in drug development.

Core Biological Functions and Metabolism

2'-Deoxycytidine is a deoxyribonucleoside composed of a cytosine base attached to a deoxyribose sugar.[2] As a fundamental component of DNA, its primary role is to serve as a precursor for DNA synthesis.[10] The molecule exists in all living organisms and is integral to the transmission of genetic information.[11][12] Its metabolism is tightly regulated through two primary pathways: an anabolic (salvage) pathway that leads to its incorporation into DNA and a catabolic pathway that leads to its degradation.

The Anabolic Salvage Pathway

The salvage pathway provides an efficient mechanism for cells to recycle nucleosides from DNA breakdown to synthesize new DNA. For 2'-deoxycytidine, this pathway is initiated by the enzyme deoxycytidine kinase (dCK), which catalyzes its phosphorylation to 2'-deoxycytidine monophosphate (dCMP).[2][13] This is the first and rate-limiting step.[3] dCMP is subsequently phosphorylated to 2'-deoxycytidine diphosphate (B83284) (dCDP) and then to 2'-deoxycytidine triphosphate (dCTP), which is one of the four deoxyribonucleoside triphosphates used by DNA polymerases to synthesize DNA.

Significance in Oncology

The metabolic pathways of 2'-deoxycytidine are central to the mechanism of a major class of chemotherapeutic drugs: nucleoside analogs. These drugs are structurally similar to endogenous nucleosides and can thus enter the same metabolic and synthetic pathways, ultimately disrupting cancer cell proliferation.

Deoxycytidine Analogs as Chemotherapeutic Agents

Gemcitabine is a prodrug that is widely used to treat various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[6][14] Its cytotoxic effects are dependent on its intracellular activation by dCK.[8][15]

-

Activation: Gemcitabine is phosphorylated by dCK to form gemcitabine monophosphate (dFdCMP), which is then converted to the active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[4]

-

DNA Chain Termination: dFdCTP competes with the natural dCTP for incorporation into DNA.[16] After the gemcitabine nucleotide is incorporated, one additional deoxynucleotide is added before DNA polymerase is unable to proceed, an action termed "masked chain termination".[15] This irreparable error halts DNA synthesis and triggers apoptosis (programmed cell death).[6][16]

-

Self-Potentiation: The diphosphate form, dFdCDP, inhibits the enzyme ribonucleotide reductase. This enzyme is responsible for generating the pool of deoxynucleotides for DNA synthesis.[4][6] Its inhibition depletes the cell of normal dCTP, which reduces competition and enhances the incorporation of dFdCTP into DNA, a mechanism known as self-potentiation.[4][15]

Decitabine is another critical analog used primarily for myelodysplastic syndromes (MDS).[2] It functions as a DNA hypomethylating agent. After incorporation into DNA, it covalently binds to and inhibits DNA methyltransferases (DNMTs).[17] This leads to the reactivation of silenced tumor suppressor genes, inducing cell differentiation or apoptosis.[7][18]

Deoxycytidine as a Cancer Biomarker

Altered DNA metabolism in tumors can lead to changes in circulating nucleoside levels. Elevated plasma concentrations of 2'-deoxycytidine have been associated with a poor prognosis in some cancer patients.[19] Furthermore, intermediates in the DNA demethylation pathway, such as 5-(hydroxymethyl)-2′-deoxycytidine (5-hmdC), have been identified as potential urinary biomarkers for the early detection of breast cancer.[2] In patients with breast cancer, urinary levels of 5-hmdC were found to be significantly reduced, while levels of other oxidized forms were elevated.[2]

| Deoxycytidine Analog | Mechanism of Action | Primary Clinical Applications |

| Gemcitabine | Activated by dCK; incorporates into DNA causing masked chain termination; inhibits ribonucleotide reductase.[4][6][15] | Pancreatic, non-small cell lung, bladder, breast, and ovarian cancers.[6][14] |

| Decitabine (5-aza-2'-dC) | DNA methyltransferase (DNMT) inhibitor; reactivates tumor suppressor genes.[2][17] | Myelodysplastic syndromes (MDS), acute myeloid leukemia (AML).[7] |

| Zalcitabine (ddC) | Chain terminator of DNA synthesis; used as an antiviral (HIV).[] | Antiretroviral therapy. |

| Cytarabine (ara-C) | Activated by dCK; inhibits DNA polymerase and incorporates into DNA causing chain termination. | Acute myeloid leukemia (AML), lymphomas. |

Role in DNA Damage and Repair

Cellular DNA is under constant threat from endogenous and exogenous agents that cause damage. 2'-Deoxycytidine is susceptible to such damage, and the cellular machinery that responds to these lesions is vital for maintaining genomic integrity.

Oxidative Damage to Deoxycytidine

Reactive oxygen species (ROS) generated during normal metabolism can oxidize DNA bases. 2'-deoxycytidine can be transformed into lesions such as 5-hydroxy-2'-deoxycytidine (B120496) (HO-dC).[9] The presence of HO-dC in a DNA duplex is thermodynamically destabilizing and can lead to miscoding during DNA replication, making it a potentially mutagenic lesion.[9]

The DNA Damage Response

Cells have evolved sophisticated DNA damage response (DDR) pathways to detect and repair lesions and to coordinate cell-cycle checkpoints. Deoxycytidine kinase (dCK) is a key player in this response.

-

Activation by ATM Kinase: In response to DNA double-strand breaks induced by agents like ionizing radiation, the Ataxia-Telangiectasia Mutated (ATM) kinase is activated.[3] ATM then phosphorylates dCK on the Serine 74 residue.[3][13]

-

G2/M Checkpoint Control: This phosphorylation event activates dCK, which is required for the proper functioning of the G2/M cell cycle checkpoint.[13] The checkpoint arrests the cell cycle to provide time for DNA repair before the cell enters mitosis, thus preventing the propagation of damaged DNA.

References

- 1. 2'-Deoxycytidine | 951-77-9 | ND06286 | Biosynth [biosynth.com]

- 2. Deoxycytidine - Wikipedia [en.wikipedia.org]

- 3. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 6. Gemcitabine - Wikipedia [en.wikipedia.org]

- 7. 5-aza-2'-deoxycytidine induces apoptosis and inhibits tumour growth in vivo of FaDu cells, a specific HPVnegative HNSCC cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Thermodynamic Signature of DNA Damage: Characterization of DNA with a 5-Hydroxy-2'-deoxycytidine•2'-Deoxyguanosine Base Pair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ≥99% (HPLC), synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]

- 11. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Human Metabolome Database: Showing metabocard for Deoxycytidine (HMDB0000014) [hmdb.ca]

- 13. mdpi.com [mdpi.com]

- 14. cancercareontario.ca [cancercareontario.ca]

- 15. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. urology-textbook.com [urology-textbook.com]

- 17. apexbt.com [apexbt.com]

- 18. 5-Aza-2'-deoxycytidine may influence the proliferation and apoptosis of cervical cancer cells via demethylation in a dose- and time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2'-Deoxycytidine decreases the anti-tumor effects of 5-fluorouracil on mouse myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-deoxycytidine hydrate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2'-deoxycytidine, a fundamental building block of DNA, with a focus on its hydrated form. This document will cover its chemical properties, relevant biological pathways, and common experimental methodologies.

Core Chemical Properties

2'-Deoxycytidine is a deoxyribonucleoside composed of a pyrimidine (B1678525) base, cytosine, linked to the C1' position of a 2'-deoxyribose sugar. In its hydrated form, it incorporates one or more water molecules into its crystal structure. While the CAS number for the anhydrous form is widely referenced, a distinct CAS number for the hydrated form is not consistently cited.

| Property | Value | Source |

| CAS Number (Anhydrous) | 951-77-9 | [1][2][3][4][5] |

| Molecular Formula (Anhydrous) | C9H13N3O4 | [2][3][6] |

| Molecular Weight (Anhydrous) | 227.22 g/mol | [1][3][4][6] |

| Molecular Weight (Monohydrate) | 245.23 g/mol | |

| Appearance | White to off-white powder or crystals | [2] |

| Solubility | Soluble in water and DMSO | [6] |

Biological Significance and Signaling Pathways

2'-Deoxycytidine plays a crucial role in DNA synthesis and repair. Inside the cell, it is phosphorylated by a series of kinases to its active triphosphate form, deoxycytidine triphosphate (dCTP), which is then utilized by DNA polymerases to incorporate cytosine into a growing DNA strand.

References

- 1. 2′-Deoxycytidine =99 HPLC 951-77-9 [sigmaaldrich.com]

- 2. 2'-Deoxycytidine 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. akonscientific.com [akonscientific.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2'-Deoxycytidine [chembk.com]

An In-depth Technical Guide on the Discovery and History of 2'-Deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxycytidine (B1670253) (dC) is a fundamental component of deoxyribonucleic acid (DNA), one of the four canonical deoxyribonucleosides that constitute the building blocks of the genetic code. Its discovery and the elucidation of its structure were pivotal moments in the history of biochemistry and molecular biology, paving the way for our current understanding of genetics and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to 2'-deoxycytidine, with a focus on its isolation, structural determination, synthesis, and its crucial role in cellular pathways and drug development.

I. The Dawn of Nucleic Acid Chemistry: The Discovery and Isolation of 2'-Deoxycytidine

The story of 2'-deoxycytidine is intrinsically linked to the broader history of nucleic acid research. In the late 19th and early 20th centuries, pioneering chemists laid the groundwork for identifying the fundamental components of the cell nucleus.

A. Early Investigations and the Identification of Pyrimidines

The journey began with the isolation of "nuclein" by Friedrich Miescher in 1869 from the nuclei of white blood cells. Subsequent work by Albrecht Kossel and his students in the late 19th and early 20th centuries led to the identification of the purine (B94841) and pyrimidine (B1678525) bases as components of nucleic acids. The pyrimidine base, cytosine, was first isolated from the hydrolysates of nucleic acids between 1874 and 1900.[1]

B. The Seminal Work of Phoebus A. Levene

The central figure in the discovery and characterization of 2'-deoxycytidine is the Russian-American biochemist Phoebus Aaron Theodore Levene. His meticulous work at the Rockefeller Institute for Medical Research was instrumental in dissecting the chemical nature of what was then called "thymus nucleic acid" (DNA).

Levene and his colleagues, through a series of elegant experiments, were the first to identify the sugar component of DNA as a "deoxypentose."[2] Specifically, in 1929, Levene and London successfully isolated nucleosides from "thymonucleic acid" and identified the sugar moiety as a deoxypentose.[2] This was a landmark discovery that distinguished DNA from ribonucleic acid (RNA), which Levene had earlier shown to contain ribose.

The isolation of the individual deoxyribonucleosides, including 2'-deoxycytidine, from the complex mixture of DNA hydrolysates was a significant challenge. Levene's approach involved a "new gradual decomposition method" that utilized milder pH levels and avoided the use of alcohol for precipitation, which allowed for the isolation of intermediate products with greater purity.[3]

II. Experimental Protocols: Unraveling the Structure

The following sections detail the key experimental methodologies employed in the early 20th century for the isolation and structural elucidation of 2'-deoxycytidine.

A. Isolation of 2'-Deoxycytidine from Calf Thymus DNA

The primary source for early DNA research was calf thymus tissue. The general procedure for isolating pyrimidine deoxyribonucleosides involved the hydrolysis of the nucleic acid, followed by separation of the resulting components.

Experimental Protocol: Hydrolysis of Thymus Nucleic Acid (Based on Levene's Methods)

-

Preparation of Thymus Nucleic Acid: Thymus glands were minced and treated to remove proteins and lipids, yielding a crude preparation of nucleoprotein. Further purification steps, such as those developed by Neumann, were employed to obtain protein-free nucleic acid.

-

Acid Hydrolysis: The purified thymus nucleic acid was subjected to mild acid hydrolysis. This was a critical step, as harsh conditions would degrade the sugar component. Levene and his colleagues experimented with different acids and conditions to achieve controlled breakdown of the phosphodiester bonds while preserving the nucleoside structure. A common method involved heating the nucleic acid in a dilute acid solution (e.g., sulfuric acid) for a specific duration.

-

Separation of Purine and Pyrimidine Components: Following hydrolysis, the purine bases would precipitate upon cooling and neutralization, while the pyrimidine nucleosides remained in solution.

-

Isolation of Pyrimidine Nucleosides: The soluble fraction containing the pyrimidine nucleosides was further processed. Techniques such as precipitation with silver salts were often employed to separate the different nucleosides based on their differential solubility.

-

Crystallization and Purification: The crude 2'-deoxycytidine fraction was then subjected to repeated crystallization to obtain a pure sample for further analysis.

B. Structural Elucidation of 2'-Deoxycytidine

Once a pure sample of 2'-deoxycytidine was obtained, its chemical structure was determined through a combination of chemical degradation and analysis of the resulting products.

Experimental Protocol: Structural Determination

-

Hydrolysis to Base and Sugar: 2'-Deoxycytidine was hydrolyzed under more stringent acidic conditions to cleave the N-glycosidic bond, yielding cytosine and the deoxy sugar.

-

Identification of Cytosine: The isolated base was identified as cytosine through comparison of its chemical properties and elemental analysis with known standards.

-

Characterization of the Deoxy Sugar: The sugar component was identified as a deoxypentose through various chemical tests. Levene's crucial contribution was the definitive identification of this sugar as 2-deoxy-D-ribose.[3] This was achieved through a series of chemical transformations and comparisons with synthetic sugar derivatives.

-

Determination of the Glycosidic Linkage: The point of attachment of the cytosine base to the deoxyribose sugar (the N-glycosidic bond) was determined through chemical methods that probed the reactivity of the different positions on both the pyrimidine ring and the sugar.

III. Chemical Synthesis of 2'-Deoxycytidine

The chemical synthesis of 2'-deoxycytidine was a significant achievement that confirmed its structure and provided a means to produce it and its analogs for further study. Early synthetic methods were complex and have been refined over the years.

Historical Synthetic Approach (Conceptual)

Early syntheses often involved the condensation of a protected pyrimidine base with a protected deoxyribose derivative.

-

Preparation of a Protected Cytosine Derivative: The amino group and other reactive sites on the cytosine ring were protected with chemical groups to prevent unwanted side reactions.

-

Preparation of a Protected 2-Deoxyribose Derivative: The hydroxyl groups of 2-deoxyribose were protected, and a reactive group (e.g., a halogen) was introduced at the anomeric carbon (C1').

-

Glycosylation Reaction: The protected cytosine was reacted with the protected deoxyribose derivative to form the N-glycosidic bond. This reaction often produced a mixture of anomers (α and β), requiring subsequent separation.

-

Deprotection: The protecting groups were removed from the sugar and the base to yield 2'-deoxycytidine.

IV. The Biological Significance of 2'-Deoxycytidine: Beyond a Structural Component

While its role as a building block of DNA is fundamental, 2'-deoxycytidine and its metabolites are also key players in cellular metabolism and signaling, particularly in the context of DNA synthesis and repair.

A. The Nucleoside Salvage Pathway

Cells have two primary pathways for synthesizing deoxyribonucleotides: the de novo pathway, which builds them from simpler precursors, and the salvage pathway, which recycles pre-existing nucleosides and bases.[4][5] 2'-Deoxycytidine is a key substrate for the salvage pathway.

Key Enzyme: Deoxycytidine Kinase (dCK)

Deoxycytidine kinase (dCK) is the rate-limiting enzyme in the salvage of deoxycytidine.[6][7] It catalyzes the phosphorylation of 2'-deoxycytidine to 2'-deoxycytidine monophosphate (dCMP).[7]

B. Role in DNA Damage Response and Cell Cycle Regulation

Recent research has unveiled a more intricate role for dCK, and by extension 2'-deoxycytidine metabolism, in the cellular response to DNA damage.

-

Activation by ATM Kinase: In response to DNA damage induced by ionizing radiation, the Ataxia-Telangiectasia Mutated (ATM) kinase phosphorylates dCK on Serine 74, leading to its activation.[1][6]

-

G2/M Checkpoint Regulation: Activated dCK is required for the G2/M cell cycle checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis.[6] dCK interacts with and inhibits cyclin-dependent kinase 1 (Cdk1), a key driver of mitotic entry.[6]

V. 2'-Deoxycytidine in Drug Development

The central role of 2'-deoxycytidine in DNA synthesis and the salvage pathway has made it and its analogs attractive targets for the development of anticancer and antiviral drugs.

A. 2'-Deoxycytidine Analogs as Chemotherapeutic Agents

Many successful chemotherapeutic agents are analogs of 2'-deoxycytidine. These drugs exploit the cellular machinery for nucleoside uptake and metabolism to exert their cytotoxic effects.

-

Mechanism of Action: These analogs, such as gemcitabine (B846) (2',2'-difluoro-2'-deoxycytidine) and cytarabine (B982) (Ara-C), are transported into cancer cells and then phosphorylated by dCK to their active triphosphate forms.[8] These triphosphates can then inhibit DNA polymerase and be incorporated into DNA, leading to chain termination and apoptosis.[8][9]

-

Resistance Mechanisms: Resistance to these drugs can arise through various mechanisms, including reduced activity of nucleoside transporters, or, more commonly, a deficiency in dCK activity, which prevents the activation of the drug.[8][10]

B. Quantitative Data on 2'-Deoxycytidine Analog Activity

| Drug Analog | Target Enzyme/Process | IC50 (Varies by cell line) | Mechanism of Resistance |

| Gemcitabine | DNA polymerase, Ribonucleotide reductase | Nanomolar to micromolar range | Decreased dCK activity, altered nucleoside transporter expression |

| Cytarabine (Ara-C) | DNA polymerase | Nanomolar to micromolar range | Decreased dCK activity, increased cytidine (B196190) deaminase activity |

| 5-Aza-2'-deoxycytidine (Decitabine) | DNA Methyltransferase | Micromolar range | Decreased dCK activity |

| (E)-2'-deoxy-2'-(fluoromethylene)cytidine (FMdC) | DNA polymerase | Nanomolar range | Decreased dCK activity |

Note: IC50 values are highly dependent on the specific cancer cell line and experimental conditions.

VI. Visualizing the Core Concepts

To better illustrate the key pathways and experimental workflows discussed, the following diagrams are provided in the DOT language for use with Graphviz.

A. Signaling Pathway of dCK Activation and G2/M Checkpoint Control

Caption: Activation of dCK by ATM kinase in response to DNA damage leads to the inhibition of Cdk1/Cyclin B and subsequent G2/M cell cycle arrest.

B. Experimental Workflow for the Isolation of 2'-Deoxycytidine from Calf Thymus

References

- 1. The Role of Deoxycytidine Kinase (dCK) in Radiation-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The “scientific catastrophe” in nucleic acids research that boosted molecular biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. academic.oup.com [academic.oup.com]

- 7. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

2'-Deoxycytidine Hydrate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Building Block of Nucleic Acids

Introduction

2'-Deoxycytidine (B1670253), a fundamental component of deoxyribonucleic acid (DNA), is a pyrimidine (B1678525) 2'-deoxyribonucleoside. In its hydrated form, 2'-deoxycytidine hydrate (B1144303) serves as a crucial building block in the chemical synthesis of DNA and is a vital precursor in numerous cellular processes. This technical guide provides a comprehensive overview of 2'-deoxycytidine hydrate, including its physicochemical properties, its central role in nucleic acid synthesis, detailed experimental protocols for its application, and its significance in the development of therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes key quantitative data for 2'-deoxycytidine and its common salt form, 2'-deoxycytidine hydrochloride, which serves as a close proxy for the hydrate.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N₃O₄·H₂O | [1] |

| Molecular Weight | 245.24 g/mol | [1] |

| Melting Point | 209-211 °C | [1] |

| Solubility in Water | Soluble | [1] |

| Solubility in DMSO | Soluble | [1] |

| Appearance | White crystalline solid | [2] |

| Storage Temperature | -20°C | |

| ¹H NMR Spectrum | Data available | [3] |

| ¹³C NMR Spectrum | Data available | [4] |

Role in Nucleic Acid Synthesis and Cellular Metabolism

2'-Deoxycytidine is a cornerstone of DNA synthesis. Inside the cell, it is phosphorylated to 2'-deoxycytidine triphosphate (dCTP), one of the four deoxyribonucleoside triphosphates that are the monomeric units of DNA. The metabolic activation of 2'-deoxycytidine is primarily initiated by the enzyme deoxycytidine kinase (dCK), which catalyzes the first phosphorylation step to form deoxycytidine monophosphate (dCMP).[5][6] Subsequent phosphorylations by other kinases yield dCTP.

The cellular uptake of 2'-deoxycytidine and its analogs is mediated by human nucleoside transporters (hNTs).[7] This transport across the cell membrane is a critical step for both its physiological role and the therapeutic action of its derivatives.

Significance in Drug Development

The central role of 2'-deoxycytidine in DNA synthesis makes it and its analogs prime targets for the development of antiviral and anticancer agents.[8] By modifying the structure of 2'-deoxycytidine, researchers have created potent drugs that can interfere with viral replication or inhibit the proliferation of cancer cells. These analogs often act as chain terminators during DNA synthesis or as inhibitors of key enzymes involved in nucleotide metabolism. For instance, Gemcitabine (2',2'-difluorodeoxycytidine) is a widely used chemotherapeutic agent.[9]

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis using Phosphoramidite (B1245037) Chemistry

This protocol outlines the standard procedure for the chemical synthesis of DNA oligonucleotides on a solid support, a process where 2'-deoxycytidine phosphoramidite is a key reagent.[10][11][12][13]

Materials:

-

2'-Deoxycytidine phosphoramidite and other nucleoside phosphoramidites (dA, dG, dT)

-

Controlled Pore Glass (CPG) solid support

-

Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Activator solution (e.g., 0.45 M tetrazole in acetonitrile)

-

Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF)

-

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Automated DNA synthesizer

Procedure:

-

Support Preparation: Start with a CPG solid support functionalized with the first nucleoside of the desired sequence.

-

Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside by treating with the detritylation solution. This exposes the 5'-hydroxyl group for the next coupling step.

-

Coupling: Activate the incoming 2'-deoxycytidine phosphoramidite with the activator solution and add it to the reaction column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Cap any unreacted 5'-hydroxyl groups by acetylation using the capping solutions. This prevents the formation of deletion mutations in the final product.

-

Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

-

Repeat: Repeat steps 2-5 for each subsequent nucleoside to be added to the sequence.

-

Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove all protecting groups by treating with concentrated ammonium hydroxide (B78521) at an elevated temperature.

-

Purification: Purify the full-length oligonucleotide from shorter sequences and other impurities using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Polymerase Chain Reaction (PCR)

This protocol describes a standard PCR for amplifying a specific DNA sequence, where dCTP, derived from 2'-deoxycytidine, is a crucial component.[14][15][16][17]

Materials:

-

DNA template

-

Forward and reverse primers

-

dNTP mix (containing dATP, dGTP, dCTP, and dTTP)

-

Taq DNA polymerase or other thermostable polymerase

-

PCR buffer

-

Nuclease-free water

-

Thermal cycler

Procedure:

-

Reaction Setup: In a PCR tube, combine the following components on ice: nuclease-free water, PCR buffer, dNTP mix, forward primer, reverse primer, DNA template, and Taq DNA polymerase.

-

Initial Denaturation: Place the PCR tube in a thermal cycler and heat to 94-98°C for 1-5 minutes to denature the double-stranded DNA template into single strands.

-

Cycling (25-35 cycles):

-

Denaturation: Heat to 94-98°C for 15-30 seconds.

-

Annealing: Cool to 50-65°C for 15-60 seconds to allow the primers to anneal to the single-stranded DNA template.

-

Extension: Heat to 72°C for 30-60 seconds per kilobase of the target sequence to allow the DNA polymerase to synthesize the new DNA strand.

-

-

Final Extension: After the last cycle, perform a final extension at 72°C for 5-15 minutes to ensure all PCR products are fully extended.

-

Hold: Hold the reaction at 4°C.

-

Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to verify the size and purity of the amplified DNA fragment.

In Vitro Antiviral Screening Assay

This protocol provides a general method for screening compounds, such as 2'-deoxycytidine analogs, for antiviral activity using a cytopathic effect (CPE) reduction assay.[18][19]

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock

-

Test compounds (2'-deoxycytidine analogs)

-

Cell culture medium

-

96-well plates

-

Cell viability assay reagent (e.g., Neutral Red, MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the host cells in 96-well plates and incubate until they form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

-

Compound Addition: Remove the medium from the cells and add the diluted test compounds to the wells. Include wells with no compound as virus controls and wells with no compound and no virus as cell controls.

-

Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period sufficient to cause significant CPE in the virus control wells.

-

CPE Assessment: Observe the cells microscopically for the presence of CPE.

-

Cell Viability Assay: Quantify the cell viability using a suitable assay.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) of the test compounds. The selectivity index (SI = CC₅₀/EC₅₀) is then determined to assess the therapeutic window of the compound.

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic pathway of 2'-deoxycytidine to its active triphosphate form, dCTP, which is essential for DNA synthesis.

References

- 1. 2'-Deoxycytidine [chembk.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 2'-Deoxycytidine hydrochloride(3992-42-5) 1H NMR spectrum [chemicalbook.com]

- 4. 2'-Deoxycytidine monohydrate(951-77-9) 13C NMR spectrum [chemicalbook.com]

- 5. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]

- 6. [Special function of deoxycytidine kinase (dCK) in the activation of chemotherapeutic nucleoside analogs and in the inhibition of cell proliferation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of human nucleoside transporters in the uptake and cytotoxicity of azacitidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of deoxycytidine kinase (dCK) activity in gemcitabine's radioenhancement in mice and human cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 11. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 12. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 13. youtube.com [youtube.com]

- 14. ProtocolsStandardPCR < Lab < TWiki [barricklab.org]

- 15. genscript.com [genscript.com]

- 16. asm.org [asm.org]

- 17. coleparmer.com [coleparmer.com]

- 18. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 19. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Odyssey of 2'-Deoxycytidine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxycytidine (B1670253) (dC) is a fundamental building block for DNA synthesis, playing a pivotal role in cellular proliferation and genome integrity. Its metabolism, primarily through the nucleoside salvage pathway, is a tightly regulated process essential for normal cell function. However, this pathway is also adeptly exploited by a class of powerful chemotherapeutic agents—nucleoside analogs—that mimic endogenous nucleosides to exert potent cytotoxic effects. This technical guide provides an in-depth exploration of the mechanism of action of 2'-deoxycytidine and its clinically significant analogs, such as decitabine (B1684300) and gemcitabine, within the cellular environment. We will dissect the journey of these molecules from cellular uptake to their ultimate impact on DNA replication, cell cycle progression, and apoptosis. This guide offers a comprehensive resource for researchers and drug development professionals, complete with quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Cellular Uptake and Transport

The journey of 2'-deoxycytidine and its analogs into the cell is mediated by two major families of nucleoside transporter (NT) proteins: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).[1][2][3][4][5][6]

-

Equilibrative Nucleoside Transporters (ENTs; SLC29 gene family): These transporters facilitate the movement of nucleosides down their concentration gradient and are sodium-independent.[1][2][4] hENT1 is a primary transporter for both 2'-deoxycytidine and its analogs, decitabine and gemcitabine.[7]

-

Concentrative Nucleoside Transporters (CNTs; SLC28 gene family): These are sodium-dependent symporters that can transport nucleosides against their concentration gradient.[1][2] The substrate specificity varies among CNTs, with CNT1 showing a preference for pyrimidine (B1678525) nucleosides.[1]

The expression levels of these transporters can significantly influence the cellular uptake and, consequently, the efficacy of nucleoside analog drugs.[8]

The Salvage Pathway: Activation of 2'-Deoxycytidine and its Analogs

Once inside the cell, 2'-deoxycytidine enters the pyrimidine salvage pathway to be converted into its active triphosphate form, a prerequisite for its incorporation into DNA. This multi-step phosphorylation cascade is also the critical activation pathway for its therapeutic analogs.

The Rate-Limiting Step: Deoxycytidine Kinase (dCK)

The initial and rate-limiting step in the activation of 2'-deoxycytidine and its analogs is the phosphorylation to their 5'-monophosphate form, a reaction catalyzed by the enzyme deoxycytidine kinase (dCK) .[9] dCK exhibits broad substrate specificity, enabling it to phosphorylate not only the endogenous deoxycytidine but also a range of clinically important nucleoside analogs. The activity of dCK is therefore a critical determinant of the therapeutic efficacy of these drugs.[10]

The regulation of dCK is complex, involving post-translational modifications such as phosphorylation at Serine 74, which can alter its activity and substrate specificity.[11][12] The expression of the dCK gene can also be regulated by epigenetic mechanisms, including promoter methylation, and by micro-RNAs.[13]

Subsequent Phosphorylation Events

Following the initial phosphorylation by dCK, two subsequent phosphorylation steps are carried out by other nucleoside and nucleotide kinases to yield the diphosphate (B83284) and finally the active triphosphate form (e.g., dCTP, dFdCTP, or 5-aza-dCTP).

The metabolic activation pathway is depicted in the following diagram:

References

- 1. ABC Transporters and their Role in Nucleoside and Nucleotide Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of nucleoside and nucleoside drug selectivity by concentrative nucleoside transporters | eLife [elifesciences.org]

- 3. Transporters that translocate nucleosides and structural similar drugs: structural requirements for substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleoside transporters: biological insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular Uptake of Decitabine by Equilibrative Nucleoside Transporters in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of human nucleoside transporters in the uptake and cytotoxicity of azacitidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]

- 10. Kinetic studies on 2',2'-difluorodeoxycytidine (Gemcitabine) with purified human deoxycytidine kinase and cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gemcitabine Pharmacogenomics: Deoxycytidine Kinase (DCK) and Cytidylate Kinase (CMPK) Gene Resequencing and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of human nucleoside transporters in cellular uptake of 4'-thio-beta-D-arabinofuranosylcytosine and beta-D-arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

An In-depth Technical Guide to 2'-Deoxycytidine Hydrate: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxycytidine (B1670253), a fundamental component of deoxyribonucleic acid (DNA), is a pyrimidine (B1678525) deoxyribonucleoside that plays a critical role in various biological processes. Its hydrated form is frequently utilized in research and pharmaceutical development. A thorough understanding of its solubility and stability is paramount for its effective application in drug formulation, preclinical studies, and as a tool in molecular biology. This technical guide provides a comprehensive overview of the solubility and stability of 2'-deoxycytidine hydrate (B1144303), presenting available quantitative data, detailed experimental protocols for its determination, and insights into its metabolic pathway.

Physicochemical Properties

2'-Deoxycytidine is a deoxyribonucleoside composed of a cytosine base attached to a deoxyribose sugar. The hydrate form incorporates water molecules into its crystal structure.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₃N₃O₄·xH₂O | N/A |

| Molar Mass (Anhydrous) | 227.22 g/mol | N/A |

| Appearance | White crystalline powder | [1] |

| Melting Point | 209-211 °C | [1] |

Solubility Profile

The solubility of 2'-deoxycytidine hydrate is a critical parameter for its handling and formulation. While it is known to be soluble in polar solvents, precise quantitative data across a range of solvents and temperatures is limited and presents some discrepancies in the literature.

Aqueous Solubility

This compound is soluble in water. However, reported values for its aqueous solubility vary. One source indicates a solubility of 50 mg/mL, while another reports a higher value of 100 mg/mL.[2][3] A third source reports a significantly higher value of 870 mg/mL, which may be an outlier. This highlights the importance of standardized experimental determination.

Solubility in Organic Solvents

Summary of Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | Not Specified | 50 mg/mL | [3] |

| Water | Not Specified | 100 mg/mL | [2] |

| DMSO | Not Specified | Soluble | [1] |

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light. Understanding its degradation pathways is crucial for ensuring its integrity in formulations and experimental solutions.

pH-Dependent Stability

The stability of 2'-deoxycytidine is pH-dependent. Based on studies of related cytosine derivatives, it is expected to be most stable in neutral to slightly alkaline conditions and less stable in acidic environments.[5] Protonation of the cytosine ring at low pH can accelerate hydrolytic deamination to 2'-deoxyuridine.[5]

Thermal Stability

Elevated temperatures can lead to the degradation of 2'-deoxycytidine. The kinetics of thermal degradation can be studied to determine the shelf-life of solutions and solid forms. An Arrhenius plot, which correlates the degradation rate constant with temperature, can be used to predict stability at different storage temperatures.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in 2'-deoxycytidine. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing of new drug substances.[6][7][8][9] This involves exposing the substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation.[7]

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible data on the solubility and stability of this compound.

Protocol for Solubility Determination by HPLC-UV

This protocol outlines a method to determine the solubility of this compound in various solvents using High-Performance Liquid Chromatography with UV detection.

Objective: To quantify the equilibrium solubility of this compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

HPLC system with UV detector

-

Analytical column (e.g., C18, 5 µm, 4.6 x 150 mm)

-

Mobile phase: To be optimized, but a common starting point for nucleosides is a gradient of a buffered aqueous solution (e.g., 20 mM ammonium (B1175870) acetate, pH 6.8) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Syringe filters (0.22 µm)

-

Thermostatted shaker

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibrate the vials in a thermostatted shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the mobile phase to a concentration within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the diluted sample solutions.

-

Monitor the elution of 2'-deoxycytidine at its maximum absorbance wavelength (around 270-280 nm).

-

-

Data Analysis:

-

Determine the concentration of 2'-deoxycytidine in the diluted sample solutions from the calibration curve.

-

Calculate the solubility in the original solvent by accounting for the dilution factor.

-

Workflow for Solubility Determination:

Solubility Determination Workflow

Protocol for pH-Dependent Stability Study by HPLC-UV

This protocol describes a method to evaluate the degradation kinetics of this compound at different pH values.

Objective: To determine the rate of hydrolysis of this compound as a function of pH.

Materials:

-

This compound

-

A series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 11)

-

HPLC system with UV detector

-

Analytical column (e.g., C18 or Phenyl-Hexyl)

-

Mobile phase (as described in 4.1)

-

Temperature-controlled incubator

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in each pH buffer.

-

Place the solutions in a temperature-controlled incubator (e.g., 37 °C).

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Immediately quench the reaction if necessary (e.g., by neutralizing the pH or freezing).

-

Dilute the samples with the mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the samples and a standard of 2'-deoxycytidine.

-

Quantify the remaining concentration of 2'-deoxycytidine at each time point by comparing the peak area to the initial concentration or a standard curve.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of 2'-deoxycytidine versus time for each pH.

-

The slope of the linear regression will give the pseudo-first-order degradation rate constant (k).

-

The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

-

A pH-rate profile can be generated by plotting log(k) versus pH.

-

Protocol for Thermal Stability Study (Arrhenius Plot)

Objective: To determine the effect of temperature on the degradation rate of this compound and to calculate the activation energy.

Procedure:

-

Follow the procedure for the pH-dependent stability study (4.2), but keep the pH constant (e.g., in a neutral buffer) and vary the temperature (e.g., 40, 50, 60, 70 °C).

-

Determine the degradation rate constant (k) at each temperature.

-

Data Analysis:

-

Create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln(k)) against the reciprocal of the absolute temperature (1/T).

-

The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea / R, where R is the gas constant).

-

Protocol for Photostability Study (ICH Q1B)

Objective: To assess the stability of this compound upon exposure to light.

Materials:

-

This compound (solid and in solution)

-

Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (Option 1: Xenon lamp or metal halide lamp; Option 2: Cool white fluorescent and near-UV lamps).

-

Calibrated radiometer/lux meter

-

Quartz cuvettes or other suitable transparent containers

-

Dark controls (samples wrapped in aluminum foil)

Procedure:

-

Sample Preparation:

-

Expose both the solid drug substance and a solution of known concentration to the light source.

-

Place dark controls alongside the exposed samples to differentiate between thermal and photodegradation.

-

-

Light Exposure:

-

Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².

-

-

Sample Analysis:

-

At appropriate time intervals, analyze the samples for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using HPLC or LC-MS/MS.

-

Quantify the remaining amount of 2'-deoxycytidine.

-

-

Data Analysis:

-

Compare the results of the exposed samples with the dark controls to determine the extent of photodegradation.

-

If significant degradation is observed, the quantum yield of photodegradation can be determined in further studies.

-

LC-MS/MS Method for Degradation Product Identification

Objective: To identify and characterize the degradation products of this compound.

Instrumentation:

-

Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

-

Sample Preparation:

-

Analyze stressed samples from the pH, thermal, and photostability studies.

-

-

LC Separation:

-

Use a suitable HPLC method (as in 4.1) to separate the parent compound from its degradation products.

-

-

Mass Spectrometry Analysis:

-

Acquire full scan mass spectra to determine the molecular weights of the degradation products.

-

Perform tandem MS (MS/MS) on the parent ion of each degradation product to obtain fragmentation patterns.

-

-

Structure Elucidation:

-

Propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns. The expected primary degradation product from hydrolysis is 2'-deoxyuridine.

-

Workflow for Stability Study and Degradation Product Identification:

Stability Testing Workflow

Metabolic Pathway: Pyrimidine Salvage

2'-Deoxycytidine is a key intermediate in the pyrimidine salvage pathway, which allows cells to recycle nucleosides from the breakdown of DNA and RNA. The primary step in its utilization is phosphorylation by the enzyme deoxycytidine kinase (dCK) to form 2'-deoxycytidine monophosphate (dCMP).[10][11] dCMP can then be further phosphorylated to the di- and triphosphate forms, which are direct precursors for DNA synthesis. The activity of dCK is a critical rate-limiting step and is subject to complex regulation, including feedback inhibition and cell cycle-dependent expression.[7][8][12]

References

- 1. chembk.com [chembk.com]

- 2. re.public.polimi.it [re.public.polimi.it]

- 3. The determination of gemcitabine and 2'-deoxycytidine in human plasma and tissue by APCI tandem mass spectrometry. [vivo.weill.cornell.edu]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jordilabs.com [jordilabs.com]

- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ikev.org [ikev.org]

- 10. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Endogenous Sources of 2'-Deoxycytidine in Humans: An In-depth Technical Guide

This guide provides a comprehensive overview of the endogenous sources of 2'-deoxycytidine (B1670253) (dCyd) in humans, intended for researchers, scientists, and drug development professionals. It delves into the metabolic pathways responsible for dCyd synthesis, presents quantitative data on its levels in various biological matrices, details relevant experimental protocols, and visualizes the key pathways.

Core Concepts: De Novo Synthesis and Salvage Pathways

The intracellular pool of 2'-deoxycytidine triphosphate (dCTP), essential for DNA synthesis and repair, is maintained through two primary metabolic routes: the de novo synthesis pathway and the salvage pathway. 2'-Deoxycytidine is a key intermediate in the salvage pathway.

De Novo Synthesis: This pathway constructs pyrimidine (B1678525) rings from simpler precursor molecules. The process begins with the formation of uridine (B1682114) monophosphate (UMP), which is subsequently converted to cytidine (B196190) triphosphate (CTP). The reduction of the ribose sugar to deoxyribose, a critical step for all deoxyribonucleotides, is catalyzed by the enzyme ribonucleotide reductase (RNR). RNR converts cytidine diphosphate (B83284) (CDP) to deoxycytidine diphosphate (dCDP), which is then phosphorylated to dCTP.[1][2]